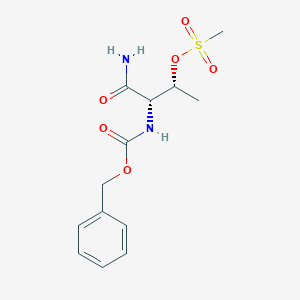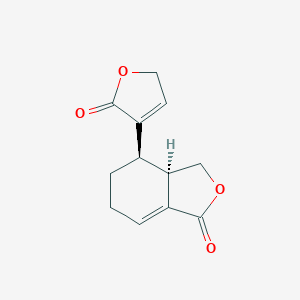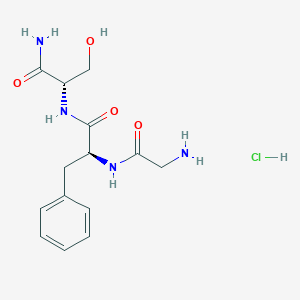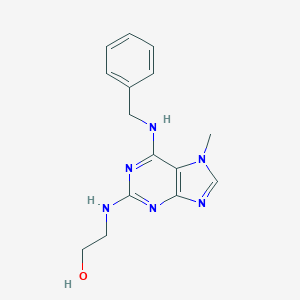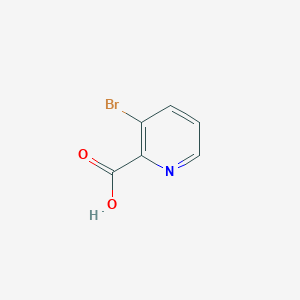
3-Bromopyridine-2-carboxylic Acid
説明
3-Bromopyridine-2-carboxylic Acid is a compound of interest in various chemical syntheses and research. It belongs to the broader class of bromopyridines and pyridine carboxylic acids, each possessing unique properties and applications in chemistry.
Synthesis Analysis
- Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was studied, offering a new approach for synthesizing related compounds, potentially including 3-Bromopyridine-2-carboxylic Acid (Feng et al., 2010).
- An efficient synthesis of related bromopyridine carboxylic acids has been described, showcasing various reactions and conditions that could be relevant for synthesizing 3-Bromopyridine-2-carboxylic Acid (Hirokawa et al., 2000).
Molecular Structure Analysis
- The molecular structure of 2-aminopyridine-3-carboxylic acid, a compound similar to 3-Bromopyridine-2-carboxylic Acid, has been analyzed using X-ray diffraction and spectroscopy, providing insights into the structural aspects of pyridine carboxylic acids (Pawlukojć et al., 2007).
Chemical Reactions and Properties
- Palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids is a relevant reaction that could be analogous to reactions involving 3-Bromopyridine-2-carboxylic Acid (Cho & Kim, 2008).
Physical Properties Analysis
- The physical properties of bromopyridine compounds can be inferred from studies on similar compounds, such as 2-Bromo-6-isocyanopyridine, which was found to have specific stability and synthetic efficiency, relevant for understanding the physical characteristics of 3-Bromopyridine-2-carboxylic Acid (van der Heijden et al., 2016).
Chemical Properties Analysis
- The chemical properties of pyridine carboxylic acids can be understood by studying compounds like 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid and its complexes, providing insights into the reactivity and interaction of carboxylic acids in pyridine-based compounds (Dawid et al., 2009).
科学的研究の応用
-
Synthesis of Bipyridine Derivatives
- Field : Organic Chemistry
- Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined .
- Results : This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
-
Material Science
- Field : Material Science
- Application : This compound serves as a precursor for the synthesis of functional materials like ligands for metal complexes.
- Methods : The specific methods of application or experimental procedures are not detailed in the source.
- Results : The specific results or outcomes obtained are not detailed in the source.
-
Synthesis of Pyrazolo[3,4-b]quinolinones
- Field : Organic Chemistry
- Application : Pyrazolo[3,4-b]quinolinones are products of multicomponent synthesis and show important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors and potassium channel openers. Besides, they show antileishmanial activity against amastigotes, antimicrobial activity and antiproliferative activity .
- Methods : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
- Results : This newly designed protocol very quickly constructed products conventionally under milder conditions .
-
Organic Synthesis Intermediate
- Field : Organic Synthesis
- Application : 3-Bromopyridine-2-carboxylic Acid is often used as an intermediate in organic synthesis .
- Methods : One common method of preparing 3-Bromopyridine-2-carboxylic Acid is through the reaction of 3-Bromopyridine with cuprous chloride .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Synthesis of Pyrazolo[3,4-b]quinolinones
- Field : Organic Chemistry
- Application : Pyrazolo[3,4-b]quinolinones are products of multicomponent synthesis and show important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors and potassium channel openers. Besides, they show antileishmanial activity against amastigotes, antimicrobial activity and antiproliferative activity .
- Methods : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
- Results : This newly designed protocol very quickly constructed products conventionally under milder conditions .
-
Organic Synthesis Intermediate
- Field : Organic Synthesis
- Application : 3-Bromopyridine-2-carboxylic Acid is often used as an intermediate in organic synthesis .
- Methods : One common method of preparing 3-Bromopyridine-2-carboxylic Acid is through the reaction of 3-Bromopyridine with cuprous chloride .
- Results : The specific results or outcomes obtained are not detailed in the source .
特性
IUPAC Name |
3-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDIRPOTVAODSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365990 | |
| Record name | 3-Bromopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2-carboxylic Acid | |
CAS RN |
30683-23-9 | |
| Record name | 3-Bromopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)



